molecular formula C12H12N2O2 B14006334 Ethyl(3e)-2-cyano-3-(phenylimino)propanoate CAS No. 6623-51-4

Ethyl(3e)-2-cyano-3-(phenylimino)propanoate

Katalognummer: B14006334
CAS-Nummer: 6623-51-4
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: JNETWBWHRKUXBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(3e)-2-cyano-3-(phenylimino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyano group, a phenyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl(3e)-2-cyano-3-(phenylimino)propanoate can be synthesized through the reaction of ethyl cyanoacetate with aniline in the presence of a base. The reaction typically involves the following steps:

    Formation of the intermediate: Ethyl cyanoacetate reacts with aniline to form an intermediate imine.

    Cyclization: The intermediate undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch processing: Reactants are mixed in a reactor and allowed to react under controlled conditions.

    Continuous processing: Reactants are continuously fed into a reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl(3e)-2-cyano-3-(phenylimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl(3e)-2-cyano-3-(phenylimino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl(3e)-2-cyano-3-(phenylimino)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl propanoate: Another ester with similar structural features but different reactivity.

    Phenylacetonitrile: Contains a cyano group and a phenyl group, similar to Ethyl(3e)-2-cyano-3-(phenylimino)propanoate.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities.

Eigenschaften

CAS-Nummer

6623-51-4

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

ethyl 2-cyano-3-phenyliminopropanoate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)9-14-11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3

InChI-Schlüssel

JNETWBWHRKUXBF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C=NC1=CC=CC=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.